2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine
Description
2-(4-Benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1H-pyrazol-1-yl group at the 4-position and a 4-benzylpiperidine-1-carbonyl moiety at the 2-position. This structure combines aromatic, piperidine, and carbonyl functionalities, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors where such scaffolds are prevalent . Its synthesis likely involves cross-coupling or condensation reactions, as seen in analogous pyridine-pyrazole systems .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(20-16-19(7-11-22-20)25-12-4-10-23-25)24-13-8-18(9-14-24)15-17-5-2-1-3-6-17/h1-7,10-12,16,18H,8-9,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYIXNEYLLDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the coupling of the pyrazole and pyridine rings. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is crucial in preventing neurodegenerative diseases such as Alzheimer's. AChE inhibitors can stabilize amyloid-beta conformations, reducing neurotoxicity associated with Alzheimer’s pathology .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Studies suggest that derivatives of pyrazolo[3,4-b]pyridine structures can inhibit pro-inflammatory markers, making them candidates for treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of related compounds in the same chemical family. These compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in Molecules highlighted the role of compounds with similar structures in inhibiting amyloid-beta fibrillogenesis. The findings suggest that targeting AChE can lead to effective treatments for Alzheimer's disease .
Case Study 2: Anti-inflammatory Screening
A series of pyrazolo derivatives were synthesized and screened for anti-inflammatory activity. Results indicated that certain derivatives exhibited significant inhibition of inflammatory pathways, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine derivatives with piperidine/piperazine and heterocyclic substituents. Below is a detailed comparison with structurally related compounds from recent patents and literature:
Table 1: Key Structural Features and Hypothesized Bioactivities
Key Observations:
Piperidine/Piperazine Modifications: The 4-benzylpiperidine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to piperazine derivatives (e.g., 7-(piperazin-1-yl) in ). Piperazine analogs often exhibit improved solubility but reduced metabolic stability due to increased polarity .
Heterocyclic Diversity: Replacement of the pyridine core with imidazopyridine () or pyridopyrimidinone () scaffolds alters electronic properties and ring strain, influencing target selectivity. For example, imidazopyridine derivatives are frequently associated with kinase inhibition .
Functional Group Effects: The 1H-pyrazol-1-yl group in the target compound provides a hydrogen-bond acceptor/donor site, analogous to dimethylpyrazole in . However, bulkier substituents (e.g., benzodioxole in ) may sterically hinder binding in certain enzymatic pockets.
Biological Activity
The compound 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Its structure incorporates a benzylpiperidine moiety, a pyrazole ring, and a pyridine component, which together contribute to its diverse biological effects. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine is with a molecular weight of approximately 364.46 g/mol. The compound features several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.46 g/mol |
| IUPAC Name | 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine |
| CAS Number | [To be determined] |
Research indicates that 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine exhibits multiple mechanisms of action:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Oxidative Stress Reduction : It has demonstrated the ability to reduce reactive oxygen species (ROS) generation, thereby protecting neuronal cells from oxidative damage.
- Neuroprotective Properties : By stabilizing the conformation of amyloid-beta peptides, it may play a role in mitigating neurodegenerative processes associated with Alzheimer's disease.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating various neurological disorders:
- Neurodegenerative Diseases : Due to its neuroprotective properties and ability to modulate cholinergic activity, it may be beneficial in conditions like Alzheimer's disease and other forms of dementia.
- Psychiatric Disorders : Given the structural similarities with other psychoactive compounds, it could have implications in the treatment of mood disorders or psychosis .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits acetylcholinesterase activity with an IC50 value comparable to established inhibitors .
- Neuroprotection : A study demonstrated that treatment with this compound reduced neuronal cell death in models of oxidative stress, indicating its potential as a therapeutic agent for neuroprotection .
- Comparative Analysis : When compared with similar benzylpiperidine derivatives, this compound exhibited superior multitargeted effects, highlighting its unique pharmacological profile .
Q & A
Basic: What are common synthetic routes for 2-(4-benzylpiperidine-1-carbonyl)-4-(1H-pyrazol-1-yl)pyridine?
Methodological Answer:
- Acylation of Piperidine Derivatives : React 4-benzylpiperidine with carbonylating agents (e.g., chloroformates) to form the 1-carbonyl intermediate, followed by coupling with pyrazole-containing moieties .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce the pyrazole group. Boronate ester intermediates (e.g., 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) enable efficient coupling with halogenated pyridine derivatives .
- Stepwise Assembly : Synthesize the pyridine core first, then sequentially introduce the benzylpiperidine and pyrazole groups via nucleophilic substitution or amide coupling .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 13C NMR in ) identifies functional groups and confirms regiochemistry .
- Mass Spectrometry (MS) : Detects molecular ions, though intensities may vary (0.5–8.0% as noted in ). Complement with IR for carbonyl (C=O) and amide (N–H) stretches.
- X-Ray Crystallography : Resolve absolute configuration using SHELX refinement (e.g., TWIN and FRAG commands in SHELXL to handle twinning or disorder) .
Advanced: How to address contradictions in X-ray crystallography data during structure refinement?
Methodological Answer:
- Twinning and Disorder : Use SHELXL’s
TWINcommand for twinned crystals andFRAGfor disordered fragments. Test alternative models (e.g., occupancy adjustments) . - Validation Metrics : Cross-check residual factors (R1, wR2) and electron density maps. Compare with similar structures in databases (e.g., CCDC).
- Iterative Refinement : Cycle between refining atomic positions, thermal parameters, and hydrogen placement to minimize discrepancies .
Advanced: What strategies resolve low yields in coupling reactions involving pyrazole and piperidine moieties?
Methodological Answer:
- Purification Optimization : Use selective precipitation (e.g., ZnCl₂ to isolate intermediates via metal complexation, as in ).
- Stoichiometry Adjustments : Optimize equivalents of coupling partners (e.g., 1.2–1.5 equivalents of boronate ester for Suzuki reactions) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance efficiency .
Advanced: How to confirm stereochemistry in derivatives of this compound?
Methodological Answer:
- X-Ray Diffraction : Definitive proof via single-crystal analysis (e.g., used this to resolve piperidine-chair conformations) .
- Comparative NMR : Match experimental NOE (Nuclear Overhauser Effect) data with DFT-calculated spectra for stereoisomers .
- Chiral HPLC : Separate enantiomers using chiral columns (e.g., amylose-based) and validate with circular dichroism .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Separate impurities using silica gel with gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Use solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Selective Precipitation : Metal complexation (e.g., ZnCl₂) isolates intermediates from byproducts .
Advanced: How to analyze discrepancies between theoretical and experimental NMR spectra?
Methodological Answer:
- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software. Compare with experimental data to identify tautomerism or dynamic effects .
- Solvent/Concentration Effects : Replicate NMR conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening .
Advanced: How to optimize multi-step syntheses using statistical methods?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors. Use response surface methodology for yield optimization .
- Step Economy : Reduce steps via tandem reactions (e.g., one-pot acylation and coupling) .
- In-Situ Monitoring : Track reactions via TLC/HPLC to terminate at optimal conversion points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
